molecular formula C12H7ClN2O2 B2976342 3-(4-Chlorophenyl)-5-(furan-2-yl)-1,2,4-oxadiazole CAS No. 352650-28-3

3-(4-Chlorophenyl)-5-(furan-2-yl)-1,2,4-oxadiazole

Katalognummer: B2976342
CAS-Nummer: 352650-28-3
Molekulargewicht: 246.65
InChI-Schlüssel: YLBDHTKCJWDDOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Chlorophenyl)-5-(furan-2-yl)-1,2,4-oxadiazole is a chemical scaffold of significant interest in medicinal chemistry and antimicrobial research. The 1,2,4-oxadiazole ring is a versatile heterocycle known for its metabolic stability and role as a bioisostere for esters and amides, making it a valuable building block in the design of novel therapeutic agents . This particular derivative, incorporating both chlorophenyl and furanyl substituents, is a candidate for developing compounds with targeted biological activities. Research into analogous 1,2,4-oxadiazole derivatives has demonstrated potent inhibitory effects against plant-pathogenic fungi by targeting Succinate Dehydrogenase (SDH), a key enzyme in the fungal respiratory chain . Furthermore, the 1,3,4-oxadiazole isomer class, to which this core structure is related, shows a broad spectrum of pharmacological properties, including anticancer activity through the inhibition of critical enzymes such as thymidylate synthase, topoisomerase II, and telomerase . The structural motif of chlorophenyl and furan rings, similar to those in established antifungal agents, suggests potential for applications in developing new antifungal and antimicrobial agents . This compound is provided For Research Use Only and is intended for laboratory investigations such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical screening in drug discovery programs.

Eigenschaften

IUPAC Name

3-(4-chlorophenyl)-5-(furan-2-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O2/c13-9-5-3-8(4-6-9)11-14-12(17-15-11)10-2-1-7-16-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBDHTKCJWDDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(furan-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzohydrazide with furan-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Chlorophenyl)-5-(furan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amine derivatives.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives of the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Based on the search results, here's what is known about the applications of compounds similar to "3-(4-Chlorophenyl)-5-(furan-2-yl)-1,2,4-oxadiazole":

Chemical Structure and Properties
Oxadiazole derivatives, including compounds with furan and chlorophenyl groups, have a variety of biological activities. The molecular formula for 5-(5-(((4-Chlorophenyl)sulfonyl)methyl)furan-2-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole is C20H15ClN2O4S2, with a molecular weight of 446.9 g/mol.

Anticancer Properties
Oxadiazole derivatives have demonstrated anticancer potential. Studies show that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. In vitro assays have shown cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, with IC50 values ranging from 0.12 to 2.78 µM. Flow cytometry assays revealed that these compounds induce apoptosis in a dose-dependent manner.

Other Biological Activities
Oxadiazoles may possess antimicrobial properties, making them potential candidates for treating infections. They may also inhibit specific enzymes involved in various metabolic pathways, contributing to their pharmacological profile.

Related Compounds
Other related compounds include:

  • 5-(furan-2-yl)-1,2,4-oxadiazole
  • 2-(4-chlorophenyl)-N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide
  • N-(2-chlorophenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide

Retrosynthesis Analysis
AI-powered synthesis planning tools can predict feasible synthetic routes for these compounds, utilizing databases of chemical reactions. These tools are designed for one-step synthesis, providing concise and direct routes.

Wirkmechanismus

The mechanism of action of 3-(4-Chlorophenyl)-5-(furan-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes or receptors. The compound can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby providing a therapeutic benefit.

Vergleich Mit ähnlichen Verbindungen

4-Chlorophenyl vs. 4-Bromophenyl

  • 3-(4-Bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole ():
    This compound exhibited 59.5% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%). The bromine atom’s larger atomic radius may enhance hydrophobic interactions but reduce metabolic stability compared to chlorine .
  • 3-(4-Chlorophenyl)-5-(furan-2-yl)-1,2,4-oxadiazole :
    The smaller chlorine atom likely improves bioavailability while maintaining strong electron-withdrawing effects for target binding.

4-Chlorophenyl vs. 4-Fluorophenyl

  • However, the absence of a 4-chlorophenyl group may reduce affinity for targets requiring halogen bonding .

Substituent Variations at Position 5

Furan-2-yl vs. Piperidine-1-ylmethyl

  • 3-(4-Chlorophenyl)-5-(piperidine-1-ylmethyl)-1,2,4-oxadiazole (): This derivative showed Sirt2 inhibitory activity (IC₅₀ = 10 µM for compound 21a). The basic piperidine group may enhance cellular permeability but could introduce metabolic liabilities.

Furan-2-yl vs. Thiadiazole Amide

  • N-(5-(((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (): Demonstrated nematocidal activity against Bursaphelenchus xylophilus. The thiadiazole amide moiety introduces hydrogen-bonding capacity, which may enhance target engagement compared to the non-polar furan group .

Table 1: Key Pharmacological Data for Selected Analogues

Compound Substituents (Position 3/5) Activity (IC₅₀ or % Inhibition) Reference
3-(4-Chlorophenyl)-5-(piperidine-1-ylmethyl)-1,2,4-oxadiazole 4-Cl-phenyl / piperidine Sirt2 IC₅₀ = 10 µM
3-(4-Bromophenyl)-5-(4-Cl-phenyl)-1,3,4-oxadiazole 4-Br-phenyl / 4-Cl-phenyl 59.5% anti-inflammatory (20 mg/kg)
N-(5-(((3-(4-Cl-phenyl)-oxadiazol-5-yl)methyl)thio)-thiadiazol-2-yl)benzamide 4-Cl-phenyl / thiadiazole amide Active vs. B. xylophilus

Electronic and Steric Effects

  • Electron-Withdrawing Groups (Cl, Br) : Enhance resonance stabilization of the oxadiazole ring and improve binding to electron-rich enzyme pockets (e.g., Sirt2’s acetyllysine substrate pocket) .
  • Furan vs. Thiadiazole : Furan’s lower polarity may reduce solubility but increase membrane permeability, whereas thiadiazole’s sulfur atom contributes to stronger van der Waals interactions .

Biologische Aktivität

The compound 3-(4-Chlorophenyl)-5-(furan-2-yl)-1,2,4-oxadiazole has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its anticancer, antibacterial, and anti-inflammatory effects, supported by data tables and research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C11_{11}H8_8ClN2_2O2_2
  • Molecular Weight: 236.65 g/mol

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. The compound was evaluated for its cytotoxic effects against various cancer cell lines. Notably:

  • In vitro Studies: The compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50_{50} values were reported in the micromolar range, indicating promising anticancer activity comparable to established chemotherapeutics like doxorubicin .
Cell Line IC50_{50} (µM) Reference Compound
MCF-715.63Tamoxifen (10.38)
A54912.00Doxorubicin

The mechanism by which this compound induces cytotoxicity appears to involve the activation of apoptotic pathways. Studies have shown that this compound increases p53 expression and promotes caspase-3 cleavage in cancer cells, leading to apoptosis .

Antibacterial Activity

In addition to its anticancer properties, the compound has demonstrated antibacterial activity against various pathogens:

  • Staphylococcus aureus: Research indicates that oxadiazole derivatives can inhibit the growth of Staphylococcus aureus effectively. The mechanism involves disrupting bacterial cell wall synthesis and function .
Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Effects

The anti-inflammatory properties of the compound were evaluated using carrageenan-induced paw edema models in rats. Results showed a significant reduction in edema compared to control groups:

Treatment Group Mean Edema Inhibition (%)
Control48.3
This compound82.3

These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory conditions.

Case Studies

  • Case Study on Breast Cancer Treatment:
    A study involving the administration of the compound to MCF-7 xenograft models showed a reduction in tumor size by approximately 50% after treatment for four weeks . This highlights its potential as a chemotherapeutic agent.
  • Evaluation of Antibacterial Efficacy:
    In a clinical setting, a formulation containing this oxadiazole derivative was tested against antibiotic-resistant strains of Staphylococcus aureus with promising results, suggesting its utility in treating resistant infections .

Q & A

Q. Critical factors :

  • Solvent choice : Pyridine acts as both solvent and base, neutralizing HCl byproducts.
  • Temperature control : Excessive heat (>120°C) may decompose the oxadiazole ring.
  • Stoichiometry : A 1:1 molar ratio of amidoxime to acyl chloride minimizes side reactions.

Q. Methodology :

  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 2 h) and improves yield (80% vs. 70%) by enhancing energy transfer .
  • High-throughput screening : Test substituent compatibility (e.g., varying acyl chlorides) to identify optimal conditions for regiocontrol.

What spectroscopic and crystallographic techniques confirm the molecular structure of this compound?

Q. Basic

  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.3–8.1 ppm), furan protons (δ 6.5–7.0 ppm).
    • ¹³C NMR : Oxadiazole C=N (δ 165–170 ppm), furan C-O (δ 110–115 ppm) .
  • Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 261.04 (calculated: 261.03).

Q. Advanced :

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., N–O: 1.36 Å) and dihedral angles (e.g., 9.5° between oxadiazole and chlorophenyl rings) .
  • DFT calculations : Validate experimental geometry by comparing computed vs. observed bond angles (<2% deviation) .

Q. Advanced

  • Broth microdilution (MIC) : Determine minimum inhibitory concentrations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use positive controls (ciprofloxacin) and solvent blanks .
  • Time-kill assays : Assess bactericidal kinetics by sampling at 0, 2, 4, 6, and 24 h post-exposure.
  • Biofilm inhibition : Quantify biomass reduction using crystal violet staining (OD₅₉₀ nm) .

Q. Methodological considerations :

  • Solubility : Pre-dissolve compounds in DMSO (<1% v/v) to avoid cytotoxicity.
  • Resazurin assay : Validate viability via fluorometric detection (λₑₓ 560 nm, λₑₘ 590 nm).

How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Q. Advanced

  • HOMO-LUMO analysis : Calculate energy gaps (ΔE ≈ 4.5 eV) to predict charge-transfer interactions. Lower ΔE correlates with higher reactivity .
  • Molecular electrostatic potential (MEP) : Identify nucleophilic (furan O) and electrophilic (oxadiazole N) sites for docking studies.
  • Docking simulations : Use AutoDock Vina to model interactions with microbial targets (e.g., E. coli DNA gyrase). Validate with experimental IC₅₀ values .

Q. Advanced

  • Lipophilicity : Replace 4-Cl with -NO₂ (logP increases from 3.1 to 3.8) to enhance membrane permeability.
  • Solubility : Introduce polar groups (e.g., -OH at furan 5-position) to improve aqueous solubility (>2 mg/mL in PBS).
  • Stability : Electron-donating groups (e.g., -OCH₃) reduce oxidative degradation in liver microsomes .

Q. Methodology :

  • QSAR modeling : Correlate substituent Hammett constants (σ) with bioactivity (R² > 0.85).
  • Accelerated stability testing : Expose derivatives to pH 1–13 buffers and monitor decomposition via HPLC.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.